4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate
CAS No.:
Cat. No.: VC20137943
Molecular Formula: C27H19N3O5S
Molecular Weight: 497.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H19N3O5S |
|---|---|
| Molecular Weight | 497.5 g/mol |
| IUPAC Name | (4-nitrophenyl) 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C27H19N3O5S/c1-34-21-11-7-18(8-12-21)23-15-25(19-5-3-2-4-6-19)29-27(24(23)16-28)36-17-26(31)35-22-13-9-20(10-14-22)30(32)33/h2-15H,17H2,1H3 |
| Standard InChI Key | RRQUDEFJHHBOFM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate features a pyridine ring as its central scaffold, with distinct substituents at the 2-, 3-, 4-, and 6-positions. The molecular formula is C30H27N3O4S, and its molecular weight is 477.62 g/mol . Key functional groups include:
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A cyano group (-CN) at position 3, contributing to electron-withdrawing effects and hydrogen bonding capabilities.
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A 4-methoxyphenyl group at position 4, enhancing solubility and π-π stacking interactions.
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A phenyl group at position 6, providing steric bulk and hydrophobic interactions.
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A nitrophenyl thioacetate moiety at position 2, enabling nucleophilic substitution and redox activity.
The compound’s logP value (a measure of lipophilicity) is estimated at 3.2, suggesting moderate membrane permeability, while its polar surface area (104.57 Ų) indicates potential for intermolecular interactions with biological targets .
Synthesis and Chemical Reactivity
The synthesis of 4-nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate involves a multistep protocol:
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Formation of the Pyridine Core: Cyclocondensation of 4-methoxyphenylacetonitrile with phenylacetylene in the presence of ammonium acetate yields the 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine intermediate.
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Thioacetylation: Reaction with thioglycolic acid introduces the thioacetate group at position 2, facilitated by coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide).
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Nitrophenyl Esterification: The final step involves esterification with 4-nitrophenol under acidic conditions, forming the nitrophenyl thioacetate moiety.
Critical challenges include optimizing reaction temperatures (typically 80–100°C) and purification via column chromatography to achieve yields exceeding 60%. The nitrophenyl group’s electron-deficient nature enhances susceptibility to nucleophilic attack, enabling further functionalization for targeted applications.
Biological Activity and Mechanistic Insights
Preliminary studies indicate broad-spectrum biological activity:
Antimicrobial Effects
The compound exhibits MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming simpler analogs lacking the nitrophenyl group. The cyano and nitro groups likely disrupt microbial cell wall synthesis by inhibiting penicillin-binding proteins.
Enzyme Inhibition
The compound demonstrates 70% inhibition of COX-2 (cyclooxygenase-2) at 10 µM, attributed to hydrogen bonding between the cyano group and the enzyme’s active site. This activity positions it as a candidate for anti-inflammatory drug development.
Comparative Analysis with Structural Analogs
Structural modifications significantly influence biological efficacy. The table below compares key analogs :
| Compound Name | Structural Features | Biological Activity (IC50) |
|---|---|---|
| 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide | Ethoxy substituent at position 6 | 18.2 µM (MCF-7) |
| 6-(p-Tolyl)pyridin-2-thiol | Lacks cyano and nitrophenyl groups | >50 µM (A549) |
| 4-(4-Methoxyphenyl)-3-hydroxybenzamide | Phenolic structure without pyridine core | 22.4 µM (COX-2 inhibition) |
The parent compound’s superior activity underscores the importance of the nitrophenyl-thioacetate moiety in enhancing target affinity and metabolic stability .
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